5-Pahsa

Übersicht

Beschreibung

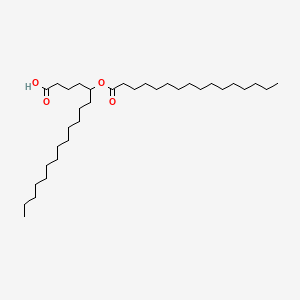

Es entsteht durch die formale Kondensation der Carboxygruppe von Palmitinsäure mit der Hydroxygruppe von 5-Hydroxystearinsäure . Diese Verbindung wird als langkettige Fettsäure eingestuft und dient als menschlicher Metabolit. Sie besitzt entzündungshemmende und blutzuckersenkende Eigenschaften .

Wissenschaftliche Forschungsanwendungen

5-PAHSA hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von FAHFAs und ihren Derivaten zu untersuchen.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:

Insulinausschüttung: Es stimuliert die Insulinausschüttung, verstärkt den Glukosetransport und den Glut4-Transporter durch die Aktivierung von GPR-120.

Entzündungshemmende Wirkungen: Es hemmt die Phosphorylierung des m-TOR-ULK1-Signalwegs, reguliert die Autophagie und reduziert Entzündungen.

Glukosestoffwechsel: Es prädisponiert Adipozyten für die De-novo-Lipogenese und beeinflusst so den Lipidstoffwechsel und die Glukoseutilisation.

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound zeichnet sich durch seine konsistente Downregulation bei insulinresistenten Zuständen und seine spezifische Rolle bei der Regulation des Glukosestoffwechsels und der Lipidsynthese aus . Seine einzigartige Fähigkeit, die Insulinausschüttung zu stimulieren und den Glukosetransport zu verstärken, macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Wirkmechanismus

Target of Action

5-PAHSA, an endogenous fatty acid, primarily targets adipocytes and hepatocytes . It interacts with these cells to modulate glucose and lipid metabolism . It also signals through GPR-120, a receptor involved in insulin signaling .

Mode of Action

This compound enhances insulin-stimulated glucose uptake in adipocytes and hepatocytes . It stimulates the secretion of insulin and GLP-1, hormones that play crucial roles in glucose homeostasis . Furthermore, this compound impacts lipogenesis and lipolysis, altering adipocyte lipolytic products through selective FA re-esterification .

Biochemical Pathways

This compound affects several biochemical pathways. It potentiates the effects of cold exposure and stimulates triacylglycerol (TAG)/fatty acid (FA) cycling in white adipose tissue (WAT) through impacting lipogenesis and lipolysis . It also inhibits the AMPK signaling pathway and promotes nuclear factor-kappa-B (NF-κB) mediated inflammation under high glucose conditions .

Pharmacokinetics

It’s known that this compound is regulated by adipose triglyceride lipase . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been found to increase insulin sensitivity and have anti-inflammatory effects . Under high glucose conditions, these positive effects are abolished .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as glucose concentration. High glucose concentrations impair this compound action by inhibiting the AMPK signaling pathway and promoting NF-κB mediated inflammation . Therefore, the metabolic status of the individual and the glucose concentration in the environment significantly impact the action of this compound .

Biochemische Analyse

Biochemical Properties

5-PAHSA interacts with various enzymes, proteins, and other biomoleculesIn a study, it was found that neither racemic this compound nor its enantiomers were able to increase basal or insulin-stimulated glucose uptake .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. For instance, it was observed that this compound did not stimulate in vitro GLP-1 release from GLUTag cells . Moreover, it did not induce GSIS in rat, mouse, or human islets or in a human pancreatic cell line .

Molecular Mechanism

It is known that this compound does not significantly improve the deranged metabolic status in DIO mice fed with differentially composed low- or high-fat diets .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In one study, it was found that acute and subchronic treatment with this compound did not significantly improve the metabolic status of DIO mice .

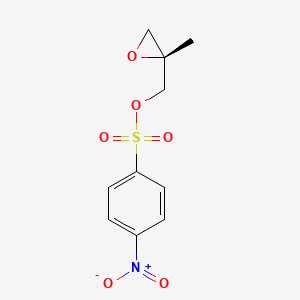

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-PAHSA umfasst die Reaktion von Nonadec-1-en-6-ylpalmitat mit Ozon in einer gerührten Lösung von Dichlormethan bei -78 °C, bis die Lösung blau wird. Anschließend wird Stickstoff in die Reaktion eingeleitet, bis sie farblos wird, gefolgt von der Zugabe von Triphenylphosphin .

Industrielle Produktionsmethoden: Derzeit gibt es nur begrenzte Informationen über die großtechnische industrielle Produktion von this compound. Die Synthese erfolgt hauptsächlich in Forschungslaboren für experimentelle Zwecke.

Analyse Chemischer Reaktionen

Reaktionstypen: 5-PAHSA durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann je nach den Bedingungen zu verschiedenen Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können seine Struktur verändern und möglicherweise seine biologische Aktivität verändern.

Substitution: Substitutionsreaktionen können an der Hydroxy- oder Carboxygruppe auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid und andere verwendet werden.

Substitution: Verschiedene Reagenzien können je nach der gewünschten Substitution verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zur Bildung verschiedener oxidierter Derivate von this compound führen .

Vergleich Mit ähnlichen Verbindungen

9-PAHSA: Another regioisomer of PAHSA with similar anti-inflammatory and hypoglycemic properties.

12-PAHSA: Exhibits similar biological activities but differs in its structural configuration.

Uniqueness of 5-PAHSA: this compound stands out due to its consistent downregulation in insulin-resistant conditions and its specific role in regulating glucose metabolism and lipid synthesis . Its unique ability to stimulate insulin secretion and enhance glucose transport makes it a promising candidate for therapeutic applications .

Eigenschaften

IUPAC Name |

5-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGKCWKQYJQHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901277043 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1481636-41-2 | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/5-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)